
(3,4-Dichloroanilino)azanium;chloride
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Overview
Description
(3,4-Dichloroanilino)azanium;chloride is a chemical compound that belongs to the class of dichloroanilines. It is characterized by the presence of two chlorine atoms attached to an aniline ring, specifically at the 3 and 4 positions. This compound is commonly used as an intermediate in the synthesis of various herbicides and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3,4-Dichloroanilino)azanium;chloride is typically synthesized through the catalytic hydrogenation of 3,4-dichloronitrobenzene using noble metal catalysts under pressure . The reaction conditions often involve the use of additives to prevent dehalogenation and special steel alloys to inhibit corrosion during the production process .
Industrial Production Methods
In industrial settings, the production of this compound involves similar catalytic hydrogenation processes. The use of high-pressure reactors and noble metal catalysts ensures efficient conversion of 3,4-dichloronitrobenzene to the desired product .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichloroanilino)azanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 3,4-dichlorophenyl isocyanate and other related products.
Reduction: Reduction reactions typically involve the conversion of the nitro group to an amino group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include 3,4-dichlorophenyl isocyanate, 3,4-dichloronitrobenzene, and 3,4-dichlorophenol .
Scientific Research Applications
Pharmaceutical Applications
3,4-DCA serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are investigated for their potential in treating pain and inflammation due to their interaction with specific receptors.
Case Study: P2X3 Receptor Antagonism
Research indicates that modifications of the 3,4-dichloroaniline structure can enhance antagonistic activity against P2X3 receptors, which are implicated in pain sensation. The structure-activity relationship (SAR) studies show that halide substitutions can significantly affect the metabolic stability and efficacy of these compounds .
Compound | Activity Level | Metabolic Stability |
---|---|---|
KCB-77033 | High | Low |
3,4-DCA | Moderate | Moderate |
3,4-Difluoroaniline | Low | High |
Agrochemical Applications
3,4-DCA is utilized in the production of herbicides and pesticides. It acts as a precursor for several agrochemical formulations that target broadleaf weeds while being less harmful to cereal crops.
Herbicide Synthesis
The compound is integral in synthesizing carbamide herbicides such as Diuron and methoxydiuron. These herbicides work by inhibiting photosynthesis in target plants, effectively controlling weed populations .
Environmental Impact and Bioremediation
The environmental persistence of 3,4-DCA raises concerns regarding its impact on ecosystems. Studies have shown that certain bacterial strains can degrade 3,4-DCA, indicating potential bioremediation strategies.
Biodegradation Studies
Research has demonstrated that specific bacteria isolated from contaminated soils can utilize 3,4-DCA as a carbon source. These isolates exhibit significant degradation efficiency under controlled conditions .
Bacterial Strain | Degradation Efficiency (%) | Concentration (mM) |
---|---|---|
CA2 | 75 | 0.2 |
CA16 | 60 | 0.5 |
CA17 | 70 | 1.0 |
Toxicological Studies
Toxicological assessments reveal that exposure to 3,4-DCA can adversely affect aquatic life. For instance, studies on Javanese medaka fish indicate reproductive toxicity linked to exposure levels of this compound.
Impact on Reproductive Health
Research findings indicate significant alterations in fecundity and gonadal tissues of Javanese medaka exposed to sublethal concentrations of 3,4-DCA .
Exposure Duration (days) | Total Eggs Spawned | Fertility Rate (%) |
---|---|---|
21 | 50 | 40 |
Mechanism of Action
The mechanism of action of (3,4-Dichloroanilino)azanium;chloride involves its interaction with specific molecular targets and pathways. For instance, in herbicides, it inhibits the growth of weeds by interfering with their metabolic processes . The compound’s effects are mediated through its interaction with enzymes and other proteins involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
(3,4-Dichloroanilino)azanium;chloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specific herbicides and dyes .
Properties
IUPAC Name |
(3,4-dichloroanilino)azanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3,10H,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKZRYSGQPZTMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N[NH3+])Cl)Cl.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19763-90-7 |
Source
|
Record name | Hydrazine, (3,4-dichlorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19763-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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